molecular formula C8H13NO4S B6779215 N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide

Cat. No.: B6779215
M. Wt: 219.26 g/mol
InChI Key: UJOYUSASPCTMIA-DHBOJHSNSA-N
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Description

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide is an intriguing compound that has caught the attention of researchers due to its unique bicyclic structure combined with an oxetane ring and a sulfonamide group. This makes it a compound of interest for various chemical and biological studies.

Properties

IUPAC Name

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-14(11,5-1-12-2-5)9-8-6-3-13-4-7(6)8/h5-9H,1-4H2/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYUSASPCTMIA-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)NC2C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2NS(=O)(=O)C3COC3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide typically involves the following steps:

  • Bicyclic Ring Formation: : Starting from a suitable 1,3-dioxolane precursor, the oxabicyclo[3.1.0]hexane core is constructed via a ring-closing metathesis reaction.

  • Oxetane Ring Introduction: : The oxetane ring is introduced through a photochemical [2+2] cycloaddition reaction.

  • Sulfonamide Group Addition: : The final step involves sulfonamide formation using sulfonyl chloride under basic conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions to improve yields and purity. This typically involves:

  • Use of efficient catalysts for ring-closing metathesis.

  • Optimized photochemical conditions for oxetane ring formation.

  • Employing large-scale reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several key reactions:

  • Oxidation: : Oxidizing agents like potassium permanganate or osmium tetroxide can oxidize the bicyclic core.

  • Reduction: : Hydrogenation with palladium on carbon (Pd/C) can reduce any unsaturated bonds present.

  • Substitution: : Nucleophilic substitutions can occur on the sulfonamide group, allowing for functional group modifications.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Hydrogen gas with Pd/C in ethanol.

  • Substitution: : Sulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed:
  • Oxidation: : Diols from the bicyclic ring.

  • Reduction: : Saturated bicyclic compounds.

  • Substitution: : Various sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide is used as a building block for complex molecular architectures due to its rigid structure and functional groups.

Biology: Biologically, it is explored for its potential as an enzyme inhibitor, particularly targeting enzymes with sulfonamide-sensitive active sites.

Medicine: Medicinally, research is ongoing to investigate its potential as a drug candidate for treating diseases where enzyme inhibition is beneficial.

Industry: In industry, this compound is studied for its potential use in polymer chemistry, where its rigid structure can contribute to the mechanical properties of polymeric materials.

Mechanism of Action

The sulfonamide group in N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide typically interacts with the active sites of enzymes, forming stable complexes that inhibit enzymatic activity. The oxetane ring can participate in ring-opening reactions, which may further modulate the compound's reactivity and binding properties.

Comparison with Similar Compounds

Compared to other oxetane-containing sulfonamides, N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]oxetane-3-sulfonamide is unique in its rigid bicyclic structure, which imparts distinct chemical and biological properties. Similar compounds might include:

  • N-[(1R,5S)-2-oxabicyclo[2.2.1]heptan-7-yl]oxetane-3-sulfonamide: : Differs in ring size and rigidity.

  • N-[(1R,3S)-3-oxabicyclo[4.1.0]heptan-6-yl]oxetane-3-sulfonamide: : Another bicyclic structure with different spatial arrangements.

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